molecular formula C13H11NO3S3 B2694466 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2380044-90-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2694466
CAS No.: 2380044-90-4
M. Wt: 325.42
InChI Key: BYGMAHSFKGGZDS-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused thiophene-furan core. Its structure comprises a thiophene-2-sulfonamide group linked via a methylene bridge to a 4-(furan-2-yl)thiophen-2-yl moiety. This compound’s design leverages the electronic and steric properties of both thiophene and furan rings, which are known to enhance pharmacological activity and metabolic stability in drug-like molecules .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S3/c15-20(16,13-4-2-6-18-13)14-8-11-7-10(9-19-11)12-3-1-5-17-12/h1-7,9,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGMAHSFKGGZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the furan or thiophene rings.

Scientific Research Applications

Synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide

The synthesis of this compound typically involves multi-step organic reactions. The primary synthetic route includes:

  • Formation of Thiophene Derivatives : Reaction of thiophene derivatives with furan-containing amines or acids.
  • Amide Bond Formation : The reaction between thiophene-2-carboxylic acid and furan-2-ylmethylamine to create the desired sulfonamide structure.
  • Purification : The synthesized compound is purified through crystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are widely recognized for their antibacterial effects. The presence of both furan and thiophene rings in this compound may enhance its activity against various pathogens.

Case Study: Antibacterial Activity

A study on structurally related compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM. This dual heterocyclic structure could yield similar or enhanced activity.

Enzyme Inhibition

Inhibition studies have shown that this compound exhibits significant inhibitory effects against urease, which is crucial for nitrogen metabolism, as well as acetylcholinesterase, impacting neurotransmission pathways.

Cytotoxicity Testing

In vitro assays demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.

Applications in Medicinal Chemistry

This compound has potential applications in:

  • Antimicrobial Agents : Due to its demonstrated antibacterial properties, it could serve as a lead compound for developing new antimicrobial drugs.
  • Anticancer Research : Given the structural similarities with other known anticancer agents, further research could explore its efficacy against various cancer cell lines.
  • Neuropharmacology : Its inhibitory effects on acetylcholinesterase suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Related Compounds

A comparative analysis was conducted on related compounds to assess biological activity:

Compound NameStructureMIC (µM)Notes
Compound A (Example)[Structure A]20Effective against S. aureus
Compound B (Example)[Structure B]40Effective against E. coli
This compoundTBDTBDPotentially more effective due to unique structure

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings can interact with biological membranes and proteins. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Furan Cores

  • 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) :

    • Key Differences : Replaces the thiophene-2-sulfonamide group with a 4-methylbenzenesulfonamide and introduces a propargyl chain.
    • Properties : Higher melting point (127–131°C, decomposition) and lower polarity (Rf 0.46 in 8:2 DCM/PE) compared to the target compound, likely due to the hydrophobic 4-methylbenzene group .
    • Synthesis : Achieved via gold(I)-catalyzed reactions with 65% yield over three steps .
  • Ethyl-2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzyl}sulfonamido}phenyl)acetat (79): Key Differences: Substitutes the furan-thiophene core with a thiophene-methylbenzene system and adds an ethyl ester group.

Sulfonamide Derivatives with Heterocyclic Modifications

  • N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) :

    • Key Differences : Replaces the fused thiophene-furan core with a benzo[d]thiazole-thiophene system.
    • Properties : Exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), a trait shared with the target compound due to the sulfonamide group .
    • Activity : Part of a series evaluated as anthrax lethal factor inhibitors, demonstrating the pharmacological relevance of thiophene-sulfonamide hybrids .
  • 4-{N-[(Thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid (142) :

    • Key Differences : Introduces a fluorine atom on the benzene ring and a carboxylic acid group.
    • Properties : Fluorine enhances metabolic stability and electron-withdrawing effects, while the carboxylic acid improves aqueous solubility (40% yield) .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Solubility Biological Relevance
Target Compound Thiophene-furan Thiophene-2-sulfonamide N/A N/A Likely DMSO-soluble Undisclosed
int-8 Thiophene-furan 4-Methylbenzenesulfonamide, propargyl 65 127–131 (dec.) Low polarity Synthetic intermediate
Compound 79 Thiophene-methylbenzene Ethyl ester, 4-methylbenzene 71 N/A Lipophilic Dual enzyme inhibitor
Compound 100 Benzo[d]thiazole-thiophene Furan-2-sulfonamide N/A N/A DMSO-soluble Anthrax LF inhibition
Compound 142 Thiophene-fluorobenzene Carboxylic acid, fluorine 40 N/A Aqueous-soluble Enzyme inhibition studies

Key Research Findings

  • Synthetic Feasibility : Gold(I)-catalyzed methods (e.g., GP2/GP4) are effective for constructing thiophene-furan cores but may require optimization for the target compound’s specific sulfonamide group .
  • Structure-Activity Relationships (SAR) :
    • Thiophene-sulfonamide hybrids consistently show enhanced binding to enzymatic targets (e.g., anthrax LF) due to sulfonamide’s hydrogen-bonding capacity .
    • Furan rings contribute to π-π stacking interactions, while thiophene enhances electron delocalization .
  • Thermal Stability : Decomposition temperatures (e.g., 127–131°C for int-8) suggest that alkyl or aryl substituents on the sulfonamide nitrogen improve thermal stability compared to unsubstituted analogues .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₁N₁O₃S₃
Molecular Weight 325.4 g/mol
CAS Number 2380044-90-4

The compound features a complex structure that includes both furan and thiophene rings, which are known for their biological activity. The presence of the sulfonamide group is critical for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar bioactivity. A study highlighted the inhibitory effects of furan-based sulfonamides on human carbonic anhydrase II, demonstrating potent inhibition at nanomolar levels, which could be leveraged for therapeutic applications in treating ocular conditions .

Antiviral Activity

Furan derivatives have been reported to inhibit viral replication, particularly against the H5N1 influenza virus. This antiviral activity can be attributed to the structural motifs present in this compound, which may interfere with viral entry or replication processes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes, including pH regulation and fluid secretion.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes involved in microbial metabolism or viral replication.
  • Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vitro Studies on Carbonic Anhydrase Inhibition : A series of furan and thiophene sulfonamides were synthesized and tested for their ability to inhibit carbonic anhydrase II, revealing IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for ocular hypertension .
  • Antimicrobial Efficacy : Compounds featuring thiophene rings were evaluated against various bacterial strains, showing promising results that suggest this compound could be effective against resistant bacterial infections.
  • Cytotoxicity Against Cancer Cell Lines : Related compounds have demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating varying degrees of potency. For example, one study reported IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against different cancer cell lines, suggesting selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic: What synthetic strategies are recommended for preparing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide?

Methodological Answer:
A robust approach involves sequential coupling and hydrogenation reactions. For example:

  • Step 1: Coupling of a furan-thiophene precursor with a sulfonamide group via nucleophilic substitution, similar to the synthesis of 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline (yield: 97%) using Pd/C catalyst under H₂ .
  • Step 2: Purification via column chromatography (e.g., Et₂O:EtOH = 6:1) to isolate the product .
    Key considerations include optimizing reaction time (e.g., 6–12 hours) and catalyst loading (5–10 mol% Pd/C) to minimize side reactions.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm the presence of thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–7.0 ppm), and sulfonamide (δ 3.1–3.5 ppm) moieties .
  • IR Spectroscopy: Identify S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and disorder in oxygen atoms (e.g., O4 occupancy: 0.578 vs. 0.422) using SHELXL for refinement .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (average deviation: 2.4 kcal/mol for atomization energies) .
  • Basis Sets: Use polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for sulfur and nitrogen atoms.
  • Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior, relevant for organic semiconductors .

Advanced: What crystallographic challenges arise in resolving sulfonamide derivatives, and how are they addressed?

Methodological Answer:

  • Disorder Handling: For disordered atoms (e.g., O4 in N-cyclohexyl derivatives), refine occupancy ratios (e.g., 0.578:0.422) and apply restraints to thermal parameters .
  • Hydrogen Bonding: Use WinGX/ORTEP to visualize intermolecular interactions (e.g., N–H⋯O) and validate packing motifs .
  • Software: SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters .

Advanced: How do structural modifications (e.g., thiophene vs. furan substitution) influence biological activity?

Methodological Answer:

  • Thiophene vs. Furan: Thiophene’s higher electron density enhances π-π stacking in enzyme binding (e.g., CB2 receptor affinity) compared to furan .
  • Sulfonamide Position: Para-substitution on the thiophene ring improves solubility and bioavailability, as seen in dual 5-LOX/mPGES-1 inhibitors (yield: 40–43%) .
  • Experimental Validation: Compare IC₅₀ values in enzyme assays (e.g., cyclooxygenase inhibition) for derivatives with varying substituents .

Advanced: What methodological pitfalls occur in computational modeling of thiophene-sulfonamide systems?

Methodological Answer:

  • Spin Contamination: Use unrestricted DFT (UDFT) for open-shell systems to avoid errors in radical intermediates.
  • Van der Waals Interactions: Include empirical dispersion corrections (e.g., D3-BJ) to accurately model stacking interactions in crystal packing .
  • Solvent Effects: Apply implicit solvation models (e.g., PCM) for aqueous stability predictions, critical for pharmacological applications .

Advanced: How can this compound be leveraged in material science applications?

Methodological Answer:

  • Organic Semiconductors: Optimize hole mobility by analyzing π-conjugation across the thiophene-furan backbone via time-dependent DFT .
  • Device Fabrication: Blend with electron-deficient polymers (e.g., PCBM) and measure charge-carrier lifetimes using transient absorption spectroscopy .
  • Structure-Property Relationships: Correlate crystallographic data (e.g., dihedral angles) with conductivity measurements to guide molecular design .

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